![molecular formula C10H12N4O B2689547 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole CAS No. 2384696-21-1](/img/structure/B2689547.png)
5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole
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Overview
Description
The compound “(3-cyclopropyl-1H-pyrazol-5-yl)methanamine” is a heterocyclic organic compound with a molecular weight of 137.18 . It is an oil at room temperature .
Molecular Structure Analysis
The compound “(3-cyclopropyl-1H-pyrazol-5-yl)methanamine” has a molecular formula of C7H11N3 . Its InChI code is 1S/C7H11N3/c8-4-6-3-7(10-9-6)5-1-2-5/h3,5H,1-2,4,8H2,(H,9,10) .
Physical And Chemical Properties Analysis
The compound “(3-cyclopropyl-1H-pyrazol-5-yl)methanamine” is an oil at room temperature . It has a molecular weight of 137.18 .
Scientific Research Applications
Heterocyclic Compound Synthesis
1,3,4-Oxadiazoles like 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole react with angle-strained alkenes and alkynes to yield mono- and bisadducts with loss of molecular nitrogen. This chemical behavior is utilized in the synthesis of various heterocyclic compounds, offering new routes to γ-pyrans and furan derivatives (Thalhammer, Wallfahrer, & Sauer, 1988).
Antifungal Applications
In agricultural research, certain 1,3,4-oxadiazole derivatives have shown potential as fungicides. Their structure-activity relationships were evaluated against major rice diseases in China, indicating their utility in crop protection (Chen, Li, & Han, 2000).
Antimicrobial Agents
Synthesized 1,3,4-oxadiazole derivatives bearing pyrazole moiety have been evaluated for their antibacterial and antifungal activities. Compounds with this structure exhibited significant antimicrobial properties against various bacterial and fungal strains, highlighting their potential in medical applications (Malladi, Isloor, Peethambar, & Fun, 2014).
Pharmacological Potential
1,3,4-Oxadiazole and pyrazole derivatives have been studied for their pharmacological potential in various applications such as tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Their effects were assessed through computational and experimental methods, indicating diverse biological activities (Faheem, 2018).
Corrosion Inhibition
These compounds have been assessed for their corrosion inhibition ability towards mild steel in acidic environments. Studies include physicochemical and theoretical investigations, revealing their protective properties against corrosion (Ammal, Prajila, & Joseph, 2018).
Anticancer Research
1,3,4-Oxadiazole derivatives, particularly those incorporating pyrazole moieties, have shown promising anticancer properties. They have been synthesized and characterized for their ability to inhibit cell proliferation in various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Jose, 2017).
Optical Properties
These compounds have also been studied for their optical properties. The fluorescence spectral characteristics of 5-(3-aryl-1H-pyrazol-5-yl)-1,3,4-oxadiazole derivatives were investigated, showing potential for applications in materials science (Ge et al., 2014).
Mechanism of Action
Safety and Hazards
The compound “(3-cyclopropyl-1H-pyrazol-5-yl)methanamine” has been classified as dangerous with hazard statements H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
5-(5-cyclopropyl-1H-pyrazol-3-yl)-3-ethyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-2-9-11-10(15-14-9)8-5-7(12-13-8)6-3-4-6/h5-6H,2-4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZIWRDYUUYWHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=NNC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole |
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